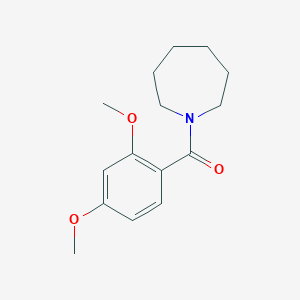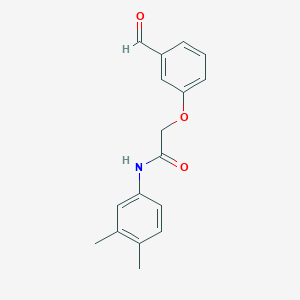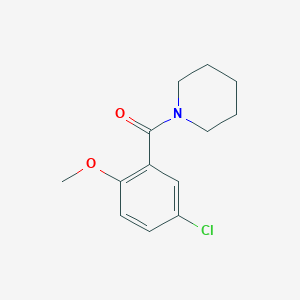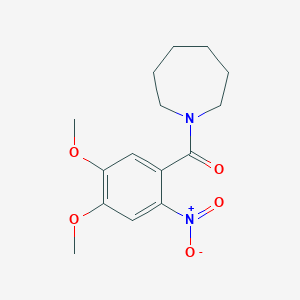
1-(2,4-dimethoxybenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzoyl)azepane, also known as DBOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring. DBOA has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol.
作用機序
The mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response. In addition, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on living organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell damage in neuronal cells.
実験室実験の利点と制限
One of the advantages of 1-(2,4-dimethoxybenzoyl)azepane is its synthetic accessibility, which allows for easy preparation and modification of the molecule for various applications. In addition, this compound has shown promising biological activity against various targets, making it a potential lead compound for drug development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its applicability in certain biological assays. Moreover, the mechanism of action of this compound is not fully understood, which can hinder its optimization for specific biological targets.
将来の方向性
There are several future directions for the research on 1-(2,4-dimethoxybenzoyl)azepane. One of the potential areas of investigation is the optimization of this compound for specific biological targets, such as cancer cells or bacterial pathogens. This can involve the modification of the molecule structure or the development of novel delivery systems. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide insights into its efficacy and safety as a therapeutic agent. Moreover, the development of novel synthetic routes for this compound and its derivatives can enable the exploration of its potential applications in various fields.
合成法
The synthesis of 1-(2,4-dimethoxybenzoyl)azepane involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-aminocycloheptane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
1-(2,4-dimethoxybenzoyl)azepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also shown promising antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, it has exhibited antifungal activity against Candida albicans, a common fungal pathogen.
特性
IUPAC Name |
azepan-1-yl-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(11-12)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMBEARDDXGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)


